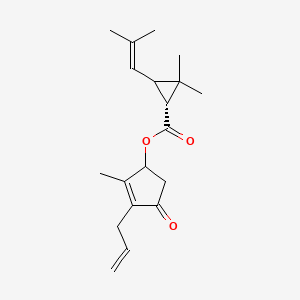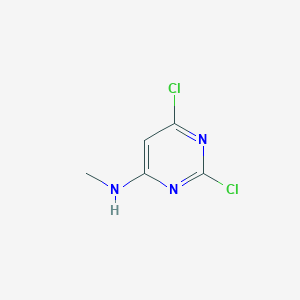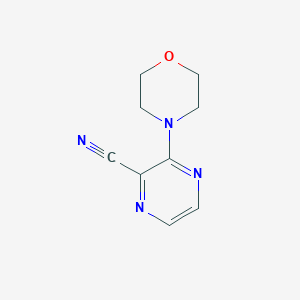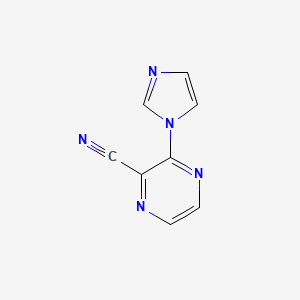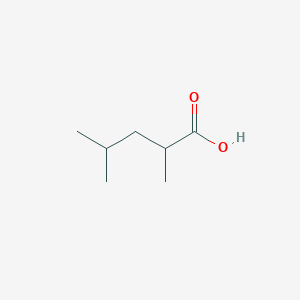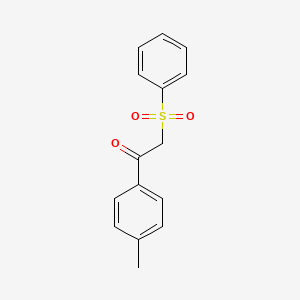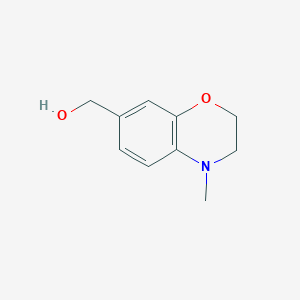
4-(Propan-2-ylsulfanyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of 4-(Propan-2-ylsulfanyl)phenol is C9H12OS. The structure of phenols consists of two parts: the aromatic ring or the aryl group, and the functional group (OH) or the hydroxyl group .Chemical Reactions Analysis
Phenols, including 4-(Propan-2-ylsulfanyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can undergo oxidation to form quinones and can also undergo etherification reactions .Physical And Chemical Properties Analysis
Phenols are colorless liquids or low melting solids . They have quite high boiling points . Phenol is slightly soluble in water because of hydrogen bonding . 4-(Propan-2-ylsulfanyl)phenol is soluble in organic solvents, such as ethanol, methanol, and chloroform, but insoluble in water.科学的研究の応用
Antioxidant Applications
4-(Propan-2-ylsulfanyl)phenol: is a phenolic compound, and like other phenolics, it exhibits significant antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases . In scientific research, this compound could be explored for its potential to protect cells and DNA from oxidative damage, contributing to the development of new therapeutic agents.
Antimicrobial Activity
The antimicrobial activity of phenolic compounds is well-documented, with the ability to inhibit the growth of pathogenic bacteria . 4-(Propan-2-ylsulfanyl)phenol could be applied in the study of new, safe, and effective molecules to combat antibiotic-resistant bacterial strains, offering a natural alternative to traditional chemical antibiotics.
Food Preservation
In the food industry, phenolic compounds are used as biopreservatives due to their antimicrobial and antioxidant activities4-(Propan-2-ylsulfanyl)phenol could be incorporated into food packaging or used as a food additive to extend the shelf life of perishable products and maintain their nutritional value .
Extraction and Quantification Methods
Research into the extraction and quantification of phenolic compounds is crucial for their application in various industries4-(Propan-2-ylsulfanyl)phenol can be a subject of study for developing advanced extraction techniques and analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to identify and quantify phenolics in foods and other natural sources .
Functional Foods Development
Due to their health benefits, phenolic compounds are added to foods to enhance their biological activity4-(Propan-2-ylsulfanyl)phenol could be used to fortify foods, turning them into functional foods that offer additional health benefits beyond basic nutrition .
Natural Product-Derived Therapeutic Agents
The interaction of phenolic compounds with proteins, DNA, and other biological molecules has been a recent focus of research4-(Propan-2-ylsulfanyl)phenol could be pivotal in the production of new therapeutic agents derived from natural products, offering a safer and more effective approach to disease treatment .
Safety and Hazards
将来の方向性
Phenol is an important intermediate for manufacturing chemical products in industry . In recent decades, phenol synthesis by one-pot oxidation of benzene has aroused tremendous interest due to the enormous energy consumption of the three-step cumene method in the industry . Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions .
特性
IUPAC Name |
4-propan-2-ylsulfanylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGHEZGPNPQAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516689 |
Source


|
| Record name | 4-[(Propan-2-yl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-ylsulfanyl)phenol | |
CAS RN |
70551-46-1 |
Source


|
| Record name | 4-[(Propan-2-yl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1317030.png)
